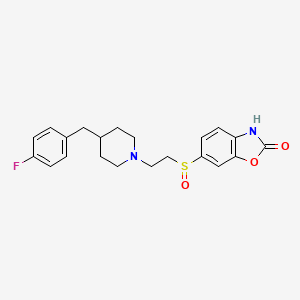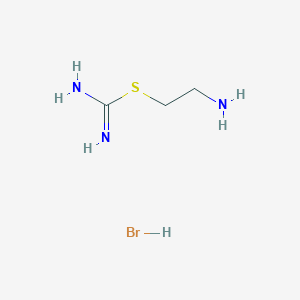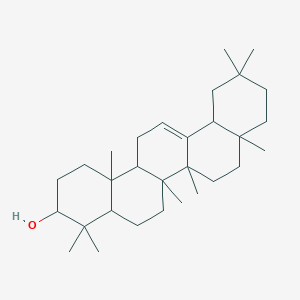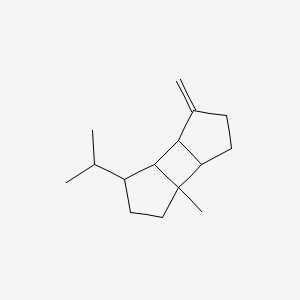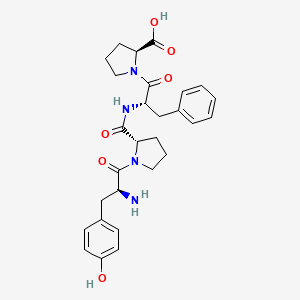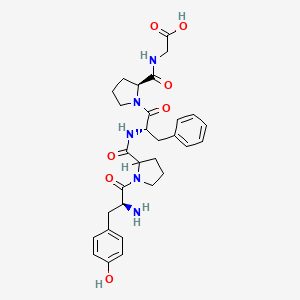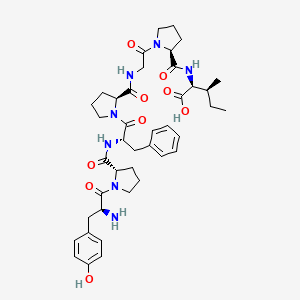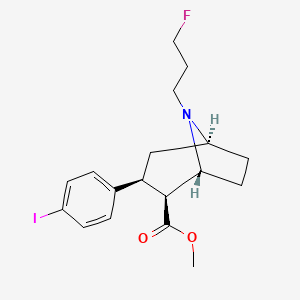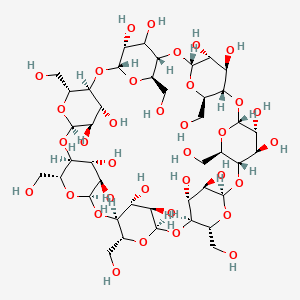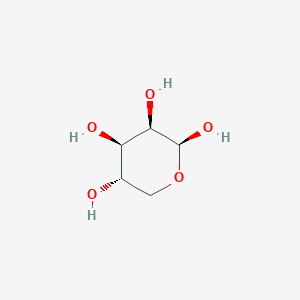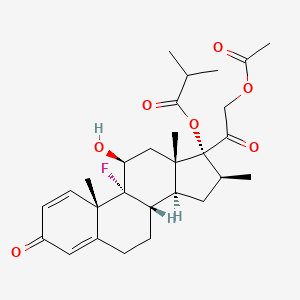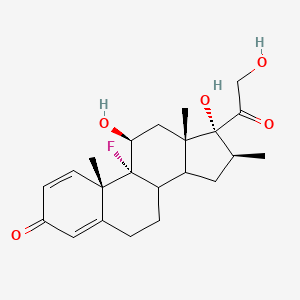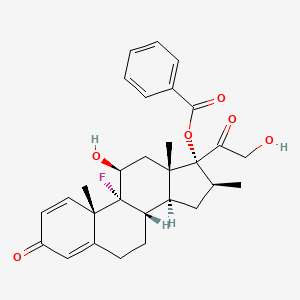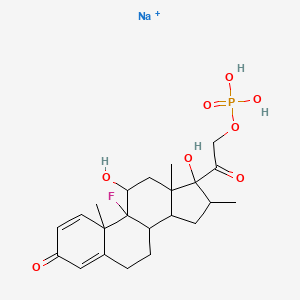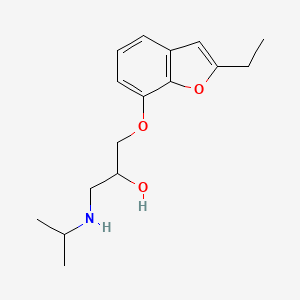
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BFE-37 is a beta-adrenergic partial agonist.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Complex Compounds
- Palladium-Catalyzed Synthesis : A study by Thirupathi et al. (2014) describes a palladium-catalyzed approach to synthesize 2-benzofuranyl/indolylacetamides, highlighting a cascade process involving oxy/aminopalladation and isocyanide insertion, which could be relevant for the compound (Thirupathi et al., 2014).
2. Radiochemical Synthesis
- Synthesis of Hydrochloride-Naphthalene : Gransden et al. (1983) synthesized an antihypertensive drug similar in structure, demonstrating techniques that could be applicable to the synthesis of 2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)- (Gransden et al., 1983).
3. Solvent Effect Studies
- Solubility and Solvent Effect Research : Zhu et al. (2019) researched the solubility of similar compounds in various solvents, providing insights that could be applicable to understanding the solvent effects on 2-Propanol derivatives (Zhu et al., 2019).
4. Synthesis and Characterization of Oxazolines
- Oxazoline Chemistry : Button and Gossage (2003) reported the synthesis and characterization of chiral and achiral oxazolines, which could inform the synthesis and study of related 2-Propanol derivatives (Button & Gossage, 2003).
5. Catalytic Oxidation Processes
- Selective Oxidation with Heteropolyoxometalates : Liu et al. (2021) explored the catalytic oxidation of alcohols using heteropolyoxometalates, which might be relevant for catalytic processes involving 2-Propanol derivatives (Liu et al., 2021).
6. Structural Analysis of Amino Alcohols
- Hydrogen Bonding and Polymorphism in Amino Alcohols : Podjed and Modec (2022) conducted a structural study on amino alcohols, which could provide insights into the bonding and polymorphic characteristics of similar 2-Propanol compounds (Podjed & Modec, 2022).
7. Stereochemical Separation in Pharmaceutical Compounds
- Stereochemical Separation by Chromatography : Lv et al. (2017) studied the stereoselective separation of β-adrenergic blocking agents, providing methods that could be applied to the separation of stereochemical isomers of 2-Propanol derivatives (Lv et al., 2017).
8. Protective Group Strategies in Organic Synthesis
- Selective Protection and Deprotection of Functional Groups : Ramesh, Bhat, and Chandrasekaran (2005) explored protective strategies for hydroxyl and amino functionalities, which might be applicable to the synthesis and modification of 2-Propanol derivatives (Ramesh, Bhat, & Chandrasekaran, 2005).
Eigenschaften
CAS-Nummer |
107572-73-6 |
|---|---|
Produktname |
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)- |
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
1-[(2-ethyl-1-benzofuran-7-yl)oxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H23NO3/c1-4-14-8-12-6-5-7-15(16(12)20-14)19-10-13(18)9-17-11(2)3/h5-8,11,13,17-18H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
ASVJNSPGQFRJAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O |
Kanonische SMILES |
CCC1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BFE37; BFE 37; BFE-37 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



